Eticlopride hydrochloride

Vue d'ensemble

Description

Eticlopride hydrochloride is a selective dopamine antagonist that primarily acts on the D2 dopamine receptor. It is widely used in pharmacological research due to its high specificity and potency. The compound is known for its ability to inhibit dopamine-related activities, making it a valuable tool in studying neurological and psychiatric disorders .

Applications De Recherche Scientifique

Eticlopride hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying dopamine receptor interactions.

Biology: The compound is employed in neurobiological studies to investigate dopamine-related pathways and their effects on behavior.

Medicine: this compound is utilized in preclinical research to explore potential treatments for psychiatric and neurological disorders, such as schizophrenia and Parkinson’s disease.

Industry: The compound is used in the development of new pharmacological agents targeting dopamine receptors.

Mécanisme D'action

Eticlopride hydrochloride exerts its effects by selectively binding to and inhibiting the D2 dopamine receptor. This inhibition prevents dopamine from activating the receptor, thereby modulating dopamine-related signaling pathways. The compound’s high affinity for the D2 receptor makes it an effective tool for studying dopamine’s role in various physiological and pathological processes .

Similar Compounds:

Haloperidol: Another dopamine antagonist with a broader spectrum of activity.

Pimozide: A selective D2 receptor antagonist with similar applications in research.

Raclopride: A compound with high affinity for D2 receptors, often used in imaging studies.

Uniqueness of this compound: this compound stands out due to its high selectivity and potency for the D2 dopamine receptor. This specificity makes it a preferred choice for research focused on dopamine-related mechanisms without significant off-target effects .

Analyse Biochimique

Biochemical Properties

Eticlopride hydrochloride plays a significant role in biochemical reactions by interacting with various receptors and enzymes. It exhibits high affinity for dopamine D2, α1-adrenergic, α2-adrenergic, 5HT1, and 5HT2 receptors . The compound acts as an antagonist, meaning it binds to these receptors and inhibits their activity. This interaction is crucial for its antipsychotic effects, as it helps to modulate dopamine signaling in the brain .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By blocking dopamine D2 receptors, it affects cell signaling pathways, gene expression, and cellular metabolism. This blockade can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity . Additionally, this compound has been shown to inhibit hypermotility induced by substances like ketamine and cocaine in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors. This binding inhibits the receptor’s activity, preventing dopamine from exerting its effects. The compound’s high affinity for D2 receptors ensures effective inhibition, which is essential for its therapeutic effects . Additionally, this compound’s interaction with other receptors, such as α1-adrenergic and 5HT2, contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on dopamine receptors for several hours after administration . Repeated exposure may lead to receptor desensitization or downregulation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits dopamine D2 receptors, leading to reduced hyperactivity and antipsychotic effects . Higher doses can result in adverse effects, such as motor impairments and extrapyramidal symptoms . These dose-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The compound’s metabolism involves cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Additionally, this compound interacts with transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal cells, where it binds to dopamine D2 receptors on the cell membrane . This localization is crucial for its inhibitory effects on dopamine signaling. The compound’s activity may also be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of eticlopride hydrochloride involves several key steps:

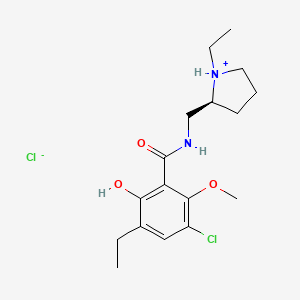

Starting Material: The synthesis begins with 3-chloro-5-ethyl-2-hydroxy-6-methoxybenzamide.

Intermediate Formation: The intermediate is formed by reacting the starting material with 1-ethyl-2-pyrrolidinylmethyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Eticlopride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Propriétés

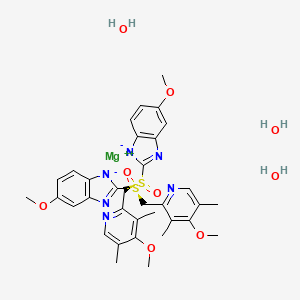

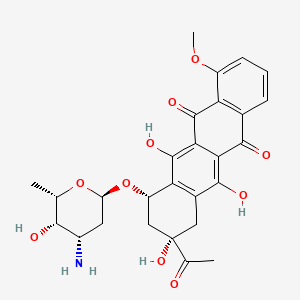

| { "Design of the Synthesis Pathway": "The synthesis of Eticlopride hydrochloride involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "N-(1-ethylpyrrolidin-2-yl)methyl-2-hydroxy-3,4-dimethoxybenzamide", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "methyl iodide", "sodium carbonate", "potassium hydroxide", "palladium on carbon", "acetic acid" ], "Reaction": [ "The synthesis starts with the reaction of N-(1-ethylpyrrolidin-2-yl)methyl-2-hydroxy-3,4-dimethoxybenzamide with thionyl chloride to form the corresponding acid chloride intermediate.", "The acid chloride is then treated with sodium hydroxide and hydrochloric acid to form the free base of Eticlopride.", "The free base is then reacted with methyl iodide in the presence of sodium carbonate to form the methylated product.", "The methylated product is then treated with potassium hydroxide and palladium on carbon to remove the methyl protecting group and form the final product, Eticlopride hydrochloride.", "The product is then purified by recrystallization from acetic acid." ] } | |

Numéro CAS |

97612-24-3 |

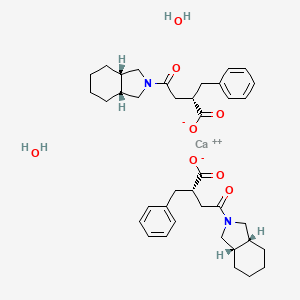

Formule moléculaire |

C17H26Cl2N2O3 |

Poids moléculaire |

377.3 g/mol |

Nom IUPAC |

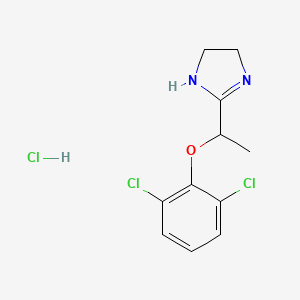

5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |

Clé InChI |

HFJFXXDHVWLIKX-UHFFFAOYSA-N |

SMILES isomérique |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |

SMILES canonique |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |

Solubilité |

>56.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of eticlopride hydrochloride, and how does its interaction with dopamine D2 receptors affect inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD)?

A: this compound acts as a dopamine D2 receptor antagonist, meaning it binds to these receptors and blocks the binding of dopamine. [, , ] In the context of COPD, research suggests that electroacupuncture (EA) at a specific acupoint (ST36) can alleviate inflammation, and this effect is mediated through the dopamine D2 receptor pathway. [] When this compound was administered prior to EA treatment in a mouse model of COPD, it inhibited the anti-inflammatory effects of EA. [] This suggests that blocking D2 receptors interferes with the downstream signaling cascade initiated by EA, ultimately hindering the reduction of inflammatory cells and cytokines like TNF-α, IL-8, and IL-1β. []

Q2: Studies often utilize both D1 and D2 receptor antagonists to investigate the role of dopamine in various physiological processes. Can you elaborate on the observed differences in the effects of systemic D1 and D2 receptor antagonists on cognitive function in primates, as highlighted in the research?

A: Research in non-human primates has shown that systemic administration of D1 and D2 receptor antagonists can differentially impact cognitive function. [] While both D1 and D2 antagonists, at their maximum tolerated doses, increased reach response times and decreased motivation in monkeys, they affected different cognitive domains. [] Specifically, the D2 antagonist, this compound, impaired performance in a reversal learning task, suggesting a role of D2 receptors in cognitive flexibility. [] Interestingly, neither D1 nor D2 antagonists consistently affected object and spatial working memory, indicating these functions may be less susceptible to systemic blockade of these receptors. [] These findings highlight the distinct roles of D1 and D2 receptor pathways in modulating specific cognitive processes.

Q3: How does this compound contribute to our understanding of the role of dopamine in stroke recovery, specifically concerning its influence on GABAergic neurotransmission?

A: this compound has been instrumental in unraveling the intricate relationship between dopamine signaling, GABAergic neurotransmission, and stroke recovery. [] In a mouse model of stroke, treatment with a D2 receptor agonist, not this compound, led to improved functional recovery. [] Interestingly, this improvement was accompanied by a reduction in the levels of glutamate decarboxylase 67 (GAD67), an enzyme critical for GABA synthesis, in both the damaged and contralateral hemispheres of the brain. [] This suggests that D2 receptor activation, and conversely, potential D2 receptor antagonism by this compound, could modulate GABAergic signaling after stroke, potentially influencing neuronal excitability and plasticity during the recovery process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)